2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide
Description
This compound features a quinazoline-2,4-dione core linked via an acetamide bridge to a 3-(N-ethyl-3-methylanilino)propyl substituent. The quinazoline dioxo moiety is a pharmacophoric motif known for its role in enzyme inhibition (e.g., kinase and protease targets) .
Properties
CAS No. |
896382-04-0 |
|---|---|
Molecular Formula |
C22H26N4O3 |
Molecular Weight |
394.475 |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide |
InChI |
InChI=1S/C22H26N4O3/c1-3-25(17-9-6-8-16(2)14-17)13-7-12-23-20(27)15-26-21(28)18-10-4-5-11-19(18)24-22(26)29/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,23,27)(H,24,29) |
InChI Key |
VJFWITATCDSOAW-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide typically involves multiple steps:
Formation of Quinazolinone Core: The quinazolinone core is synthesized through the reaction of anthranilic acid with formamide under high-temperature conditions.
Substitution Reaction: The quinazolinone core undergoes a substitution reaction with an appropriate alkylating agent to introduce the N-ethyl-3-methylanilino group.
Acetylation: The final step involves the acetylation of the substituted quinazolinone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recovered and recycled is also common in industrial settings to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research indicates that quinazoline derivatives possess anticancer activity due to their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds similar to 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Therapeutic Implications
The therapeutic applications of this compound extend beyond anticancer and antimicrobial uses:
- Drug Development : The compound serves as a lead structure for synthesizing more potent analogs aimed at targeting specific diseases, particularly cancers resistant to conventional therapies .
- Combination Therapies : Its ability to enhance the efficacy of existing treatments suggests potential in combination therapies, especially in oncology where multi-targeted approaches are becoming increasingly important .
Case Studies
Several studies have highlighted the effectiveness of quinazoline derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that quinazoline derivatives significantly inhibited the proliferation of breast cancer cells in vitro. |
| Study 2 | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential. |
| Study 3 | Found that these compounds could reduce inflammation markers in animal models of arthritis, indicating therapeutic potential in inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of inflammatory mediators and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including antiviral and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Quinazoline Derivatives
Quinazoline derivatives are known for their potential therapeutic applications, particularly in oncology and infectious diseases. The specific compound exhibits significant biological activities that warrant detailed examination.
Antiviral Activity
Recent studies have indicated that quinazoline derivatives can exhibit antiviral properties. For instance, novel synthesized quinazolines have shown potent activity against various viruses, including vaccinia and adenovirus.
Case Study: Antiviral Efficacy
In a study evaluating the antiviral activity of quinazoline derivatives, several compounds were tested in vitro. Notably:
- Compound 24b11 demonstrated an EC50 value of 1.7 μM against vaccinia virus, significantly outperforming the reference drug Cidofovir (EC50 = 25 μM).
- Compound 24b13 exhibited an EC50 of 6.2 μM against adenovirus type 2, indicating its potential as a therapeutic agent for viral infections .
These findings suggest that modifications in the molecular structure of quinazolines can enhance their antiviral efficacy.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored extensively. Research indicates that these compounds possess activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Selected Quinazoline Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) | Reference Drug |
|---|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 | Ampicillin |
| Compound 15 | Escherichia coli | 15 | 75 | Vancomycin |
| Compound 14a | Candida albicans | 11 | 70 | N/A |
In this study, Compound 13 showed moderate activity against Staphylococcus aureus, while Compound 15 was effective against Escherichia coli, highlighting the potential for these compounds in treating bacterial infections .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various quinazoline derivatives reveal that specific structural modifications can significantly impact their biological activity. For example:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide, and how can structural analogs be systematically generated?
- The compound’s core quinazolinone structure can be synthesized via condensation of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. Subsequent coupling with substituted amines (e.g., 3-(N-ethyl-3-methylanilino)propylamine) using activating agents like N,N′-carbonyldiimidazole (CDI) enables the formation of the acetamide derivative .
- Structural analogs are generated by varying substituents on the benzyl or anilino groups, as demonstrated in derivatives with Cl, F, NO₂, or OMe substituents. These modifications require careful selection of coupling agents and purification methods (e.g., column chromatography) to isolate pure products .
Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly for distinguishing quinazolinone carbonyl signals (~170-175 ppm) and aromatic protons .
- X-ray Crystallography: Resolves steric and electronic interactions, such as hydrogen bonding (e.g., N–H⋯O dimers in related acetamides) and dihedral angles between aromatic rings, which influence molecular packing and stability .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy, especially for detecting isotopic patterns of halogenated derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the binding affinity of this compound to GABAA receptors, and what experimental validation strategies are recommended?
- Docking Studies: Use software like AutoDock Vina to simulate interactions with GABAA receptor subunits (e.g., α1β2γ2). Focus on hydrogen bonding with key residues (e.g., Tyr157, Thr160) and hydrophobic interactions with the benzodiazepine-binding pocket .
- Experimental Validation:
- In vitro: Radioligand displacement assays (e.g., [³H]flumazenil) quantify receptor affinity.
- In vivo: PTZ-induced seizure models in mice assess anticonvulsant efficacy, correlating docking scores with ED50 values .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data for quinazolinone derivatives?
- Re-evaluate Structural Assumptions: Confirm protonation states (e.g., quinazolinone tautomerism) and solvation effects using density functional theory (DFT) calculations.
- Assay Optimization: Adjust incubation times or buffer conditions (e.g., pH 7.4 vs. 6.8) to mimic physiological environments more accurately.
- SAR Analysis: Compare substituent effects across analogs (e.g., electron-withdrawing groups reducing activity) to refine pharmacophore models .
Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of structurally complex intermediates?
- Quantum Chemistry Tools: Use Gaussian or ORCA to map transition states and intermediates in key steps (e.g., CDI-mediated amide coupling).
- Machine Learning (ML): Train models on reaction yield datasets to predict optimal conditions (e.g., solvent polarity, temperature) for challenging transformations .
Methodological Challenges and Solutions
Q. What experimental designs minimize byproduct formation during the synthesis of N-[3-(N-ethyl-3-methylanilino)propyl]acetamide derivatives?
- Design of Experiments (DoE): Apply factorial designs to test variables like reaction time (3–24 h), temperature (25–80°C), and stoichiometry (1:1 to 1:2.5). Response surface methodology (RSM) identifies optimal conditions for maximizing yield .
- Byproduct Mitigation: Use scavengers (e.g., molecular sieves for water-sensitive steps) or orthogonal protecting groups (e.g., Fmoc for amines) .
Q. How do steric and electronic effects of substituents on the quinazolinone ring influence pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Solubility: Electron-donating groups (e.g., –OMe) enhance aqueous solubility via increased polarity, while bulky substituents (e.g., –NO₂) reduce solubility.
- Metabolic Stability: Fluorinated analogs resist cytochrome P450 oxidation, as shown in microsomal stability assays.
- Tools: LogP calculations (e.g., ACD/Labs) and hepatic microsome assays validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
